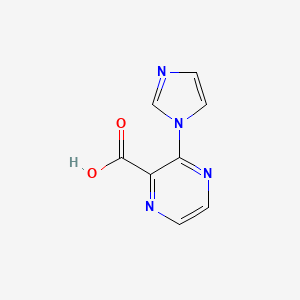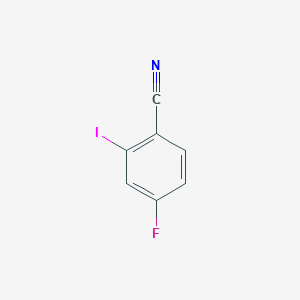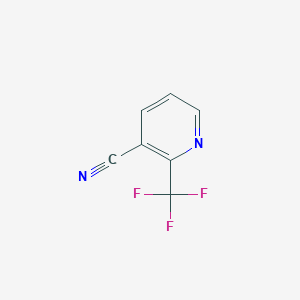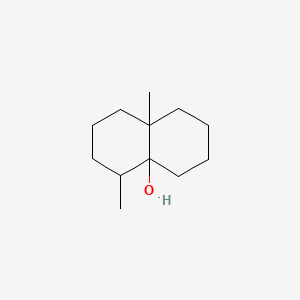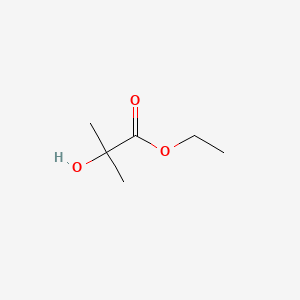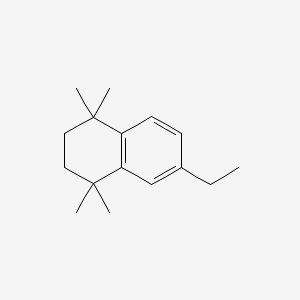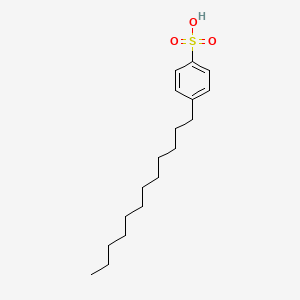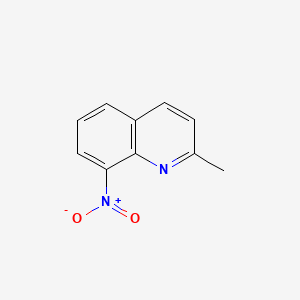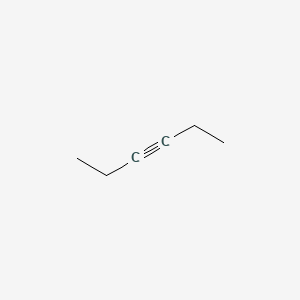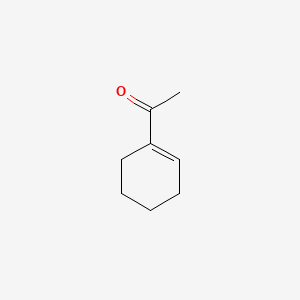
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Vue d'ensemble
Description
“Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the molecular formula C8H15NO3 . It is often used as a reagent in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrahydropyran ring with a carboxylate ester and an aminomethyl group attached to the 4-position . The InChI code for this compound is 1S/C8H15NO3.ClH/c1-11-7(10)8(6-9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 209.67 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is a versatile compound used in various chemical syntheses and reactions. For instance, Agekyan and Mkryan (2015) described its use in synthesizing p-aminobenzoic acid diamides, which involved reactions with acid chlorides and amines to yield corresponding diamides (Agekyan & Mkryan, 2015). Similarly, Hashimoto et al. (2002) developed a new synthesis method for a key intermediate of the CCR5 antagonist TAK-779 using this compound, showcasing its potential in pharmaceutical intermediate synthesis (Hashimoto et al., 2002).
Asymmetric Synthesis
In the field of asymmetric synthesis, Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, highlighting the importance of this compound in producing optically active substances (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Applications in Catalysis
The compound has been utilized in catalytic processes as well. Szőri, Szőllősi, and Bartók (2008) demonstrated its use in the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, which is pivotal in synthesizing certain attractants (Szőri, Szőllősi, & Bartók, 2008).
Medicinal Chemistry
In medicinal chemistry, Shouksmith et al. (2015) synthesized a tetrahydropyran derivative as a potential inhibitor of the SCFSKP2 E3 ligase complex, showcasing the compound's relevance in drug discovery and development (Shouksmith et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, also known as methyl 4-(aminomethyl)oxane-4-carboxylate, is a reagent used in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . The primary target of this compound is the mTOR kinase, a central regulator of cell growth and proliferation .
Mode of Action
The compound interacts with mTOR kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the mTOR signaling pathway, leading to changes in cell growth and proliferation .
Biochemical Pathways
The compound primarily affects the mTOR signaling pathway . This pathway is crucial for regulating cell growth and proliferation. By inhibiting mTOR kinase, the compound disrupts this pathway, potentially leading to reduced cell growth and proliferation .
Pharmacokinetics
The compound is used as a reagent in the development of drugs, suggesting that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for drug development .
Result of Action
The inhibition of mTOR kinase by this compound can lead to reduced cell growth and proliferation . This could potentially be beneficial in conditions where cell growth and proliferation are undesirable, such as in certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
It is known to be used in the synthesis of various pharmaceuticals, suggesting that it may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Given its use in pharmaceutical synthesis, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Given its use in pharmaceutical synthesis, it may exhibit threshold effects and potentially toxic or adverse effects at high doses .
Propriétés
IUPAC Name |
methyl 4-(aminomethyl)oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUCQHBOFWNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649675 | |
| Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793658-98-7 | |
| Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


